methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine
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Overview
Description
methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including drugs and vitamins . This compound’s unique structure makes it a subject of interest in scientific research and industrial applications.
Mechanism of Action
Target of Action
Compounds containing thiazole and imidazole rings, which are present in this compound, are known to interact with a broad range of biological targets . These include various enzymes, receptors, and ion channels, contributing to their diverse biological activities.
Mode of Action
Thiazole and imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel permeability .
Biochemical Pathways
Thiazole and imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial infection, and cancer .
Pharmacokinetics
Compounds containing thiazole and imidazole rings are generally known for their good bioavailability, due to their high solubility in water and other polar solvents .
Result of Action
Thiazole and imidazole derivatives are known to exert a wide range of biological effects, including antimicrobial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine typically involves the reaction of thiazole derivatives with appropriate amines under controlled conditions. One common method involves the use of thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid . The reaction conditions often include conventional heating or ultrasonic irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives like sulfathiazole, ritonavir, abafungin, and bleomycin . These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture.
Uniqueness
methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-5-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6(8-2)3-7-4-9-5-10-7/h4-6,8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMNYPVBRVNADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CS1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566395-51-4 |
Source
|
Record name | methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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